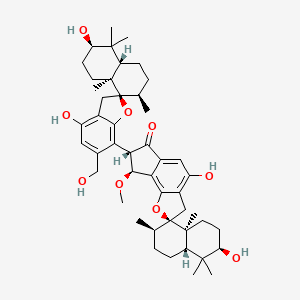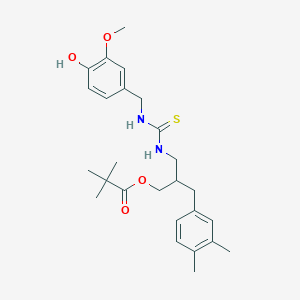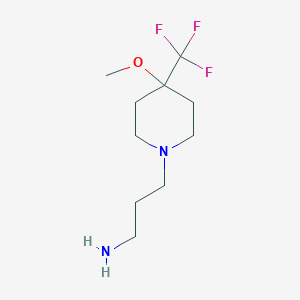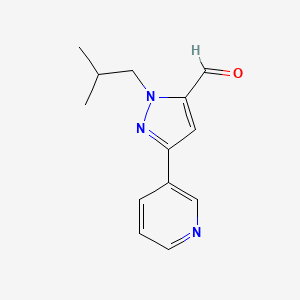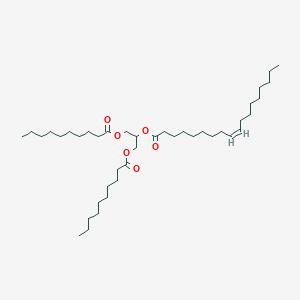
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is an ester compound formed from oleic acid and decanoic acid It is a type of triglyceride, which is a common form of fat found in the human body and various foods
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of oleic acid with glycerol to form (Z)-2-(Oleoyloxy)propane-1,3-diol. This intermediate is then reacted with decanoic acid under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and selective synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be cleaved to yield the corresponding fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Transesterification: Methanol or ethanol can be used as alcohols in the presence of a base catalyst like sodium methoxide.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Oleic acid, decanoic acid, and glycerol.
Transesterification: Methyl or ethyl esters of oleic and decanoic acids.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, its hydrolysis products, oleic acid and decanoic acid, can act as signaling molecules and metabolic intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triolein: A triglyceride composed of three oleic acid molecules.
Tricaprin: A triglyceride composed of three decanoic acid molecules.
Glyceryl trioleate: Another triglyceride with three oleic acid molecules.
Uniqueness
(Z)-2-(Oleoyloxy)propane-1,3-diyl bis(decanoate) is unique due to its mixed fatty acid composition, combining both oleic and decanoic acids. This combination imparts distinct physical and chemical properties, such as melting point and solubility, making it suitable for specific applications where other triglycerides may not be as effective.
Eigenschaften
Molekularformel |
C41H76O6 |
|---|---|
Molekulargewicht |
665.0 g/mol |
IUPAC-Name |
1,3-di(decanoyloxy)propan-2-yl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C41H76O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-14-11-8-5-2)37-46-40(43)34-31-28-25-15-12-9-6-3/h19-20,38H,4-18,21-37H2,1-3H3/b20-19- |
InChI-Schlüssel |
GYZXBDWUMFYTQW-VXPUYCOJSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






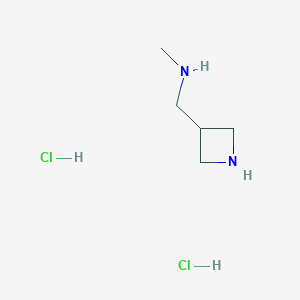
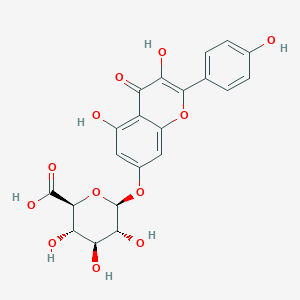

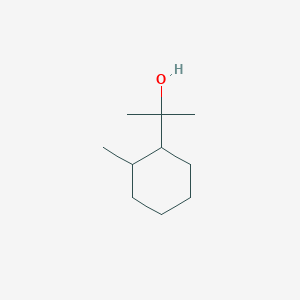
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
